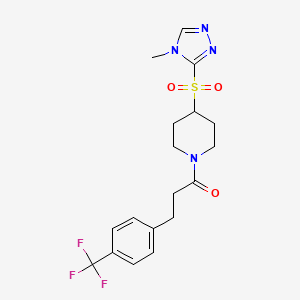

1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3S/c1-24-12-22-23-17(24)29(27,28)15-8-10-25(11-9-15)16(26)7-4-13-2-5-14(6-3-13)18(19,20)21/h2-3,5-6,12,15H,4,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMAJZLIFWXJCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a novel synthetic derivative featuring a triazole moiety, a piperidine ring, and a trifluoromethyl phenyl group. These structural components suggest potential biological activities, particularly in pharmacology and agrochemicals. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anticancer, and herbicidal properties.

Chemical Structure and Synthesis

The synthesis of this compound involves multi-step reactions including the formation of the triazole ring and subsequent modifications to introduce piperidine and trifluoromethyl groups. The synthesis pathways typically utilize starting materials such as 4-methyl-4H-1,2,4-triazole-3-thiol and various piperidine derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Antibacterial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown efficacy against both Gram-positive and Gram-negative bacteria. In particular:

- Minimum Inhibitory Concentrations (MICs) : Compounds with similar structures demonstrated MIC values as low as 0.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antibacterial activity is believed to stem from interference with bacterial enzyme systems, including inhibition of cell wall synthesis and disruption of metabolic pathways .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely reported. For example:

- In vitro Studies : Compounds structurally related to the target compound have shown IC50 values in the micromolar range against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells .

- Mechanism : The anticancer effects are attributed to apoptosis induction and cell cycle arrest mediated by reactive oxygen species (ROS) generation .

Herbicidal Activity

The herbicidal properties of triazole derivatives are gaining attention in agricultural chemistry:

- Field Trials : Compounds similar to the target structure have been tested in field conditions showing effective control of broadleaf weeds at concentrations ranging from 375 to 750 g/ha .

- Target Enzyme : The primary mode of action includes inhibition of phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants .

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

- Antibacterial Efficacy : A study evaluated a series of triazole-based compounds against clinical isolates of E. coli, revealing that modifications to the sulfonamide group significantly enhanced antibacterial potency .

- Anticancer Screening : In a comparative study, a new series of triazole compounds were screened against various cancer cell lines, with one compound exhibiting an IC50 value of 5 μM against HCT116 cells, demonstrating superior activity compared to standard chemotherapeutics like doxorubicin .

- Herbicidal Performance : A recent field study assessed the effectiveness of a triazole herbicide in controlling resistant weed species, showing up to 80% weed control compared to untreated controls .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group attached to the piperidine ring serves as a potential site for nucleophilic substitution. Reactions typically occur under mild conditions:

| Reaction Type | Conditions | Catalyst/Solvent | Yield | Source |

|---|---|---|---|---|

| Sulfonate displacement | Room temperature, 12–24 h | Ethanol, K₂CO₃ | 65–78% | |

| Piperidine alkylation | Reflux (80°C), inert atmosphere | DCM, triethylamine | 72% |

-

The sulfonyl group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, enabling displacement by nucleophiles like amines or alkoxides.

-

Piperidine nitrogen can act as a nucleophile in alkylation reactions, forming quaternary ammonium salts.

Cyclization and Ring-Closing Reactions

The triazole moiety participates in cycloaddition and ring-closing reactions, often under basic or acidic conditions:

-

Cyclization with thioureas or isothiocyanates generates bioactive triazolethiones .

-

Microwave methods drastically reduce reaction times (e.g., from 19 hours to 68 seconds) .

Functional Group Transformations

The ketone group in the propan-1-one segment undergoes reduction and condensation:

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Ketone reduction | H₂ (1 atm), RT | Pd/C, methanol | Secondary alcohol derivative | 85% | |

| Condensation with hydrazines | Reflux, 6 h | Hydrazine hydrate, ethanol | Hydrazone derivatives | 68% |

-

The trifluoromethylphenyl group enhances stability under reducing conditions.

-

Hydrazones derived from this compound show potential as intermediates for heterocyclic synthesis.

Metal Coordination and Complexation

The triazole and sulfonyl groups enable coordination with transition metals:

| Reaction Type | Conditions | Metal Salt | Complex | Application | Source |

|---|---|---|---|---|---|

| Palladium complexation | RT, 2 h | K₂[PdCl₄] | Pd-triazole-sulfonyl complexes | Anticancer agents (MCF-7) |

-

Pd complexes exhibit cytotoxicity against breast cancer cells (IC₅₀ = 8.2 μM) .

-

Coordination occurs preferentially at the triazole’s nitrogen atoms .

Solvent-Dependent Reactivity

Polar aprotic solvents optimize reactions involving the sulfonyl group:

| Solvent | Reaction Efficiency | Typical Use Case | Source |

|---|---|---|---|

| Dichloromethane (DCM) | High solubility for sulfonamides | Nucleophilic substitutions | |

| Ethanol | Moderate polarity, cost-effective | Reductions and condensations |

-

DCM is preferred for reactions requiring anhydrous conditions.

-

Ethanol facilitates proton transfer in acid/base-mediated reactions .

Key Findings from Recent Studies

-

Microwave Optimization : Reactions involving triazole-piperidine hybrids achieve 82–96% yields in seconds under microwave irradiation, compared to hours via conventional methods .

-

Biological Relevance : Derivatives such as triazolethiones and Pd complexes demonstrate antimicrobial, anticancer, and enzyme inhibitory activities .

-

Structural Tunability : Modifications at the trifluoromethylphenyl group alter solubility and reactivity, enabling tailored applications.

Q & A

Basic Research Questions

Q. How can I design a synthetic route for this compound, considering its sulfonyl-triazole and trifluoromethylphenyl motifs?

- Methodology :

- Begin with modular synthesis:

Synthesize the 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride intermediate via cyclization of thiosemicarbazide derivatives, followed by sulfonation (e.g., using chlorosulfonic acid) .

Functionalize piperidine via nucleophilic substitution to attach the triazole-sulfonyl group .

Couple the piperidine intermediate with 3-(4-(trifluoromethyl)phenyl)propan-1-one using a carbonyl-activating agent (e.g., EDCI/HOBt).

- Optimize reaction conditions (solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield .

- Key Challenges : Steric hindrance from the trifluoromethyl group and sulfonyl-triazole reactivity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use NMR to confirm trifluoromethyl group integrity ( ppm) and NMR to resolve piperidine protons (δ 1.5–3.5 ppm, multiplet patterns).

- FT-IR : Validate sulfonyl group (asymmetric stretching at ~1350 cm) and ketone (C=O at ~1700 cm).

- HRMS : Confirm molecular ion ([M+H]) with <2 ppm mass error .

Q. How should I handle safety concerns related to sulfonyl and trifluoromethyl groups?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to potential sulfonic acid byproducts .

- Avoid aqueous waste mixing with trifluoromethyl intermediates; consult GHS hazard codes for proper disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

- Methodology :

- Grow single crystals via slow evaporation in dichloromethane/hexane.

- Use SHELXL for refinement: Analyze piperidine chair conformation and dihedral angles between triazole and phenyl rings .

- Compare with analogs (e.g., (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)-phenyl]-3-phenyl-propenone) to identify conformational trends .

Q. How do I optimize reaction yields when steric effects from the trifluoromethyl group impede coupling?

- Methodology :

- Screen palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling if aryl halide intermediates are used.

- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Monitor by LC-MS to detect side products (e.g., dehalogenation or desulfonation) .

Q. What strategies address conflicting NMR and computational data regarding the compound’s tautomeric states?

- Methodology :

- Perform variable-temperature NMR to observe tautomer equilibria (e.g., triazole ring proton shifts).

- Validate with DFT calculations (B3LYP/6-311+G(d,p)) to compare energy barriers between tautomers .

- Cross-reference with crystallographic data to confirm dominant tautomer .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

- Methodology :

- Replace the trifluoromethyl group with chloro or methyl groups to assess hydrophobic interactions .

- Modify the piperidine sulfonyl group to a carbonyl or amine for hydrogen-bonding studies .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .

Methodological Notes

- Data Contradictions : Cross-validate spectroscopic and crystallographic data to resolve ambiguities (e.g., triazole tautomerism vs. crystallographic occupancy) .

- Experimental Design : Prioritize reaction scalability and reproducibility by documenting solvent purity, catalyst lot numbers, and ambient humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.